

# 2-bromobenzoic acid CAS number and molecular weight

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Compound of Interest		
Compound Name:	2-Bromobenzoic acid	
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An In-depth Technical Guide to 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromobenzoic acid**, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

## **Core Properties of 2-Bromobenzoic Acid**

**2-Bromobenzoic acid**, also known as o-bromobenzoic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a carboxylic acid group on adjacent carbons of a benzene ring, provides two reactive sites for a variety of chemical transformations.

Data Presentation: Physicochemical Properties

The quantitative properties of **2-bromobenzoic acid** are summarized in the table below for easy reference.



Property	Value	Citations
CAS Number	88-65-3	[1]
Molecular Formula	C7H5BrO2	[2]
Molecular Weight	201.02 g/mol	[2]
Appearance	White to beige crystalline powder	[1][3]
Melting Point	147-150 °C	[1]
Boiling Point	86 °C at 4-5 Torr	[1][4]
Water Solubility	0.5 g/L at 20°C; slightly soluble	[1][3]
Solubility in Organics	Soluble in 95% ethanol (100 mg/mL), ether, acetone, and hot water.	[1][3][4]
рКа	2.84 at 25°C	[1]
Vapor Pressure	>1 mmHg at 20°C	[1]

## **Synthesis and Experimental Protocols**

**2-Bromobenzoic acid** can be synthesized through several routes. A common and effective laboratory method is the Sandmeyer-type reaction starting from anthranilic acid.

# Experimental Protocol 1: Synthesis from Anthranilic Acid

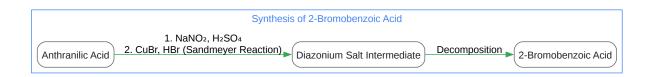
This protocol details the diazotization of anthranilic acid followed by a copper-catalyzed bromination.

### Methodology:

• Catalyst Preparation: A solution of 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings in 300 ml of water with 33 g of concentrated sulfuric acid is boiled under reflux until the solution is nearly colorless.



- Diazotization: 40 g of anthranilic acid is added to the catalyst mixture, and the solution is cooled to 0°C using an ice-water bath. A concentrated aqueous solution of 21 g of sodium nitrite is added slowly, ensuring the temperature does not rise above 5°C.
- Reaction: The reaction mixture is allowed to stand overnight at room temperature.
- Work-up and Purification: The precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and then recrystallized from water. This process yields long, colorless needles with a melting point of 147-150°C.



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Caption: Workflow for the synthesis of **2-bromobenzoic acid**.

# Applications in Drug Development and Organic Synthesis

**2-Bromobenzoic acid** is a versatile building block for synthesizing various nitrogen heterocycles and is a common starting material for cross-coupling reactions, which are fundamental in modern medicinal chemistry.

## **Suzuki-Miyaura Cross-Coupling Reactions**

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds, which are prevalent in pharmaceuticals.[5]

# Experimental Protocol 2: Suzuki Coupling for Biaryl Synthesis





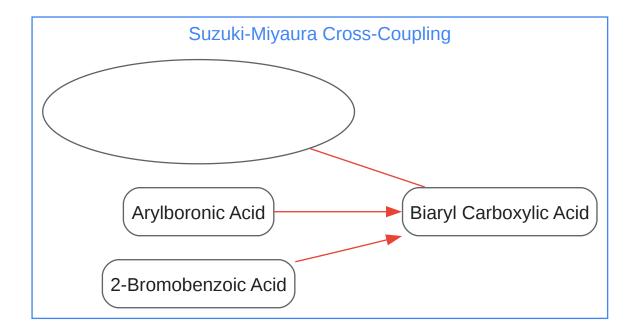


This protocol outlines the synthesis of 2-(2,5-dimethylphenyl)benzoic acid from **2-bromobenzoic acid** and 2,5-dimethylphenylboronic acid.[5]

### Methodology:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), add **2-bromobenzoic acid** (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).[5]
- Catalyst Addition: A pre-mixed solution of palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 equiv) and a suitable phosphine ligand like RuPhos (0.04 equiv) in anhydrous toluene is added to the reaction flask.[5]
- Solvent and Degassing: Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.[5] Degas the mixture by bubbling argon through it for 15-20 minutes.[5]
- Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours.[5] Reaction progress can be monitored by TLC or LC-MS.[5]
- Work-up: After cooling, acidify the mixture to a pH of 2-3 with 1 M HCl.[5]
- Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.[5]





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Caption: General scheme of a Suzuki-Miyaura coupling reaction.

### **Ullmann Condensation Reactions**

The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds. It is particularly useful for coupling aryl halides with alcohols, amines, and thiols. The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide.[6]

# Experimental Protocol 3: Ullmann Condensation (Goldberg Reaction)

This protocol describes a representative Goldberg reaction between a 2-halobenzoic acid and an amine.

#### Methodology:

 Reaction Setup: A mixture of the 2-chlorobenzoic acid derivative (0.04 mol), the amine (e.g., 2-aminothiazole, 0.04 mol), and potassium carbonate (0.08 mol) is prepared in a suitable high-boiling polar solvent such as DMF.[6][7]





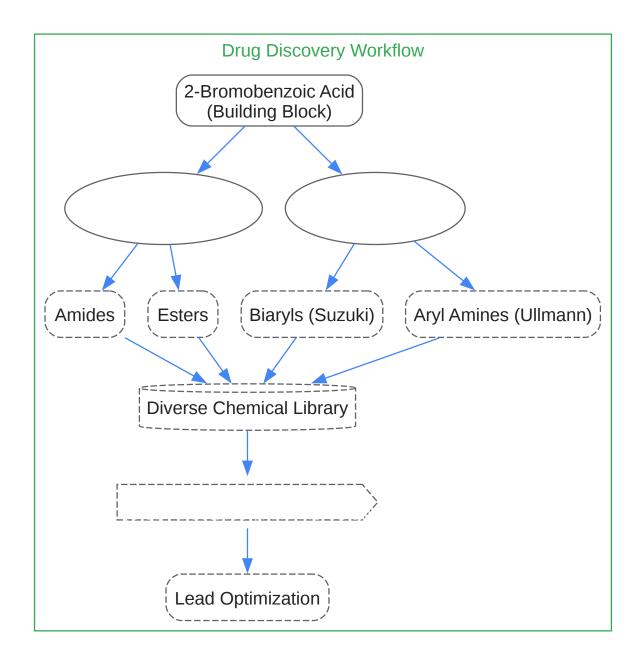


- Catalyst Addition: A catalytic amount of a copper source, such as copper(I) iodide, is added.
  [6]
- Reaction: The mixture is heated under reflux for several hours.[7] In some modern variations, ultrasonic irradiation can be used to accelerate the reaction and improve yields.[7]
- Work-up: After completion, the reaction mixture is poured into cold water to precipitate the product.[7]
- Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as acetone-water.[7]

## **Role in Medicinal Chemistry and Drug Discovery**

Benzoic acid and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer properties.[8] **2-Bromobenzoic acid** serves as a key starting material for creating libraries of compounds for drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid group can be converted to esters, amides, or other functional groups.[9] This dual reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).





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Caption: Role of **2-bromobenzoic acid** in a drug discovery workflow.

## Conclusion

**2-Bromobenzoic acid** is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for organic chemists. The detailed protocols for its synthesis and application in key transformations



like Suzuki and Ullmann couplings highlight its utility. For researchers in drug development, **2-bromobenzoic acid** provides a robust platform for the synthesis of novel molecular entities with therapeutic potential, underscoring its continued relevance in the field.

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